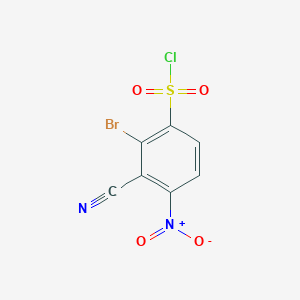

![molecular formula C13H11F2N B1417025 N-[(2,5-difluorophenyl)methyl]aniline CAS No. 1096852-39-9](/img/structure/B1417025.png)

N-[(2,5-difluorophenyl)methyl]aniline

Descripción general

Descripción

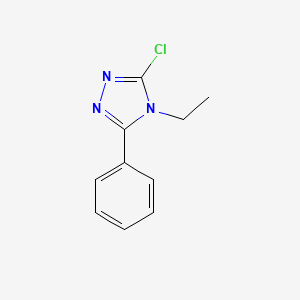

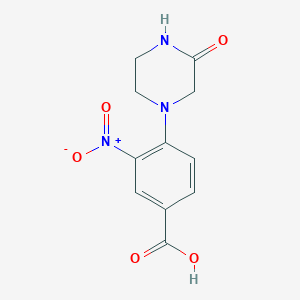

“N-[(2,5-difluorophenyl)methyl]aniline” is a chemical compound with the molecular formula C13H11F2N . It has a molecular weight of 219.23 .

Synthesis Analysis

While specific synthesis methods for “N-[(2,5-difluorophenyl)methyl]aniline” were not found, anilines can generally be synthesized through various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .

Molecular Structure Analysis

The molecular structure of “N-[(2,5-difluorophenyl)methyl]aniline” consists of a benzene ring (aniline part) attached to a 2,5-difluorophenyl group through a methyl bridge .

Aplicaciones Científicas De Investigación

Electroluminescence Applications

- Highly Luminescent Tetradentate Bis-cyclometalated Platinum Complexes : N,N-Di(6-phenylpyridin-2-yl)aniline derivatives, including those with difluorophenyl groups, have been used in the synthesis of platinum complexes. These complexes demonstrated significant potential in organic light-emitting diodes (OLEDs) due to their high luminescence and efficiency in electroluminescence applications (Vezzu et al., 2010).

Catalysis in Organic Synthesis

- Catalysis for Suzuki-Miyaura C-C Coupling : A complex of 2-(methylthio)aniline with palladium(II) demonstrated high efficiency as a catalyst for Suzuki-Miyaura C-C coupling reactions in water, showing significant potential for eco-friendly organic synthesis processes (Rao et al., 2014).

Chemical Synthesis and Modification

- Selective Mono N-methylation of Anilines with Methanol Catalyzed by Rhenium Complexes : Anilines, including difluorophenylmethyl aniline derivatives, have been used in the selective mono-N-methylation process. This process was catalyzed efficiently by well-defined rhenium complexes, offering a broad scope for chemical synthesis and modification of anilines (Wei et al., 2018).

Spectroscopic and Theoretical Investigations

- Spectroscopic and Theoretical Analysis : Studies involving derivatives of aniline, like 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, have been conducted to understand their crystal structures and molecular geometries, contributing to the field of spectroscopy and theoretical chemistry (Ceylan et al., 2016).

Green Chemistry Applications

- Sequential Coupling in Green Chemistry : Aniline derivatives have been used in green chemistry applications, such as the transesterification of cyclic carbonates followed by selective N-methylation, highlighting their role in sustainable chemical processes (Selva et al., 2008).

Direcciones Futuras

While specific future directions for “N-[(2,5-difluorophenyl)methyl]aniline” are not available, the field of medicinal chemistry continues to explore the potential of structurally similar compounds, such as indole derivatives, for their diverse biological activities and potential therapeutic applications .

Propiedades

IUPAC Name |

N-[(2,5-difluorophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYKIPWWUAZAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,5-difluorophenyl)methyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol](/img/structure/B1416942.png)

![sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1416950.png)

![Sodium 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1416952.png)

![N-(Hydroxyimino)(4-nitrophenyl)methyl]acetamide](/img/structure/B1416953.png)

![5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1416962.png)